2-Methyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline
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Overview
Description
4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- consists of a fused ring system combining imidazole and quinoxaline moieties, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- typically involves the reduction of N-(2,6-dinitrophenyl)-α-amino acids to form 5-amino-1,2,3,4-tetrahydroquinoxaline-2-ones. These intermediates are then heated with carboxylic acids to induce ring-closure reactions, resulting in the formation of 5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline-2-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The presence of methylsulfanyl groups in the compound allows for easy oxidation to corresponding sulfones.
Reduction: Reduction of nitro groups to amino groups is a key step in its synthesis.
Substitution: Aromatic nucleophilic substitution reactions are common, particularly involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide and selenium dioxide are commonly used oxidizing agents.
Reduction: Palladium on carbon (Pd/C) is used for catalytic hydrogenation.
Substitution: Base-mediated conditions are often employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of imidazoquinoxalines, such as 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .
Scientific Research Applications
4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]quinolines: These compounds have a quinoline moiety instead of a quinoxaline moiety.
Uniqueness
4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad spectrum of biological activities make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
114163-46-1 |
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Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-methyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C10H11N3/c1-7-12-9-4-2-3-8-10(9)13(7)6-5-11-8/h2-4,11H,5-6H2,1H3 |
InChI Key |
GRSYYPBLZLNCSF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C3N1CCNC3=CC=C2 |
Canonical SMILES |
CC1=NC2=C3N1CCNC3=CC=C2 |
Origin of Product |
United States |
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